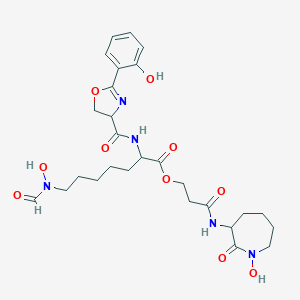

Mycobactin

Beschreibung

Eigenschaften

CAS-Nummer |

1400-46-0 |

|---|---|

Molekularformel |

C27H37N5O10 |

Molekulargewicht |

591.6 g/mol |

IUPAC-Name |

[3-[(1-hydroxy-2-oxoazepan-3-yl)amino]-3-oxopropyl] 7-[formyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]heptanoate |

InChI |

InChI=1S/C27H37N5O10/c33-17-31(39)13-6-1-2-10-20(29-24(36)21-16-42-25(30-21)18-8-3-4-11-22(18)34)27(38)41-15-12-23(35)28-19-9-5-7-14-32(40)26(19)37/h3-4,8,11,17,19-21,34,39-40H,1-2,5-7,9-10,12-16H2,(H,28,35)(H,29,36) |

InChI-Schlüssel |

NGQYHMUFXKSYFU-BWAHOGKJSA-N |

SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |

Isomerische SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2CO/C(=C\3/C=CC=CC3=O)/N2)O |

Kanonische SMILES |

C1CCN(C(=O)C(C1)NC(=O)CCOC(=O)C(CCCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=CC=C3O)O |

Synonyme |

mycobactin mycobactin (M) mycobactin S mycobactins |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Structure of Mycobactin J

For Researchers, Scientists, and Drug Development Professionals

Mycobactin J is a lipophilic siderophore, an iron-chelating molecule, produced by Mycobacterium avium subsp. paratuberculosis, the causative agent of Johne's disease in cattle.[1] Like other mycobactins, its primary function is to acquire ferric iron (Fe³⁺), an essential nutrient, from the host environment. This process is critical for the bacterium's survival and pathogenesis, making the mycobactin biosynthesis pathway a significant target for the development of novel anti-tubercular therapeutics.[2][3] This guide provides a detailed examination of the molecular architecture of mycobactin J, the experimental protocols used for its structural elucidation, and relevant quantitative data.

Core Molecular Structure

The structure of mycobactin J is a complex assembly of several distinct chemical moieties, characterized by a core scaffold that varies only slightly among different mycobactins, and a variable fatty acid chain.[1] The complete structure and its absolute configuration were clarified by Schwartz et al., correcting discrepancies in earlier reports.[1]

The molecule can be deconstructed into two principal fragments following base-catalyzed hydrolysis of its single ester linkage: a mycobactic acid moiety and a cobactin moiety.[1]

-

Mycobactic Acid Moiety : This fragment contains the source of most structural variation among mycobactins.[1] It consists of:

-

A 2-hydroxyphenyl-oxazoline ring system derived from salicylic (B10762653) acid and L-threonine.

-

An N⁶-hydroxy-L-lysine residue.

-

A long-chain fatty acyl substituent. In the major component of mycobactin J, this is a Z-2-hexadecenoic acid, though other fatty acids like hexadecanoic and octadecanoic acids are also found.[1]

-

-

Cobactin Moiety : This fragment is an N⁶-acyl-N⁶-hydroxy-L-lysine that has been cyclized to form a seven-membered hydroxamate-containing caprolactam ring.

These two moieties are linked by an ester bond between the carboxyl group of the mycobactic acid's N⁶-hydroxy-L-lysine and a hydroxyl group on the cobactin moiety, which is derived from (2S,3R)-3-hydroxy-2-methylpentanoate.[1] All amino acid-derived stereocenters possess the natural L-configuration.[1]

The overall structure is specifically designed for the chelation of a single ferric iron atom, utilizing six oxygen atoms from three hydroxamate groups and one phenolic hydroxyl group as ligands.[4]

Quantitative Structural Data

The primary quantitative data available from the structural elucidation of mycobactin J is from Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of key protons helped confirm the geometry of the double bond in the fatty acid chain.[1]

| Proton | Mycobactin J (δ ppm) |

| H₂' | 5.85 |

| H₃' | 6.05 |

| H₄' | 2.49 |

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for characteristic protons of the fatty acid moiety in Mycobactin J, indicating a Z-geometry for the double bond. Data sourced from Schwartz et al.[1]

Experimental Protocols for Structural Elucidation

The determination of mycobactin J's complete structure and absolute stereochemistry involved a multi-step degradation process followed by chromatographic and spectroscopic analysis.[1]

3.1 Two-Step Hydrolytic Degradation This procedure, pioneered by Snow, was employed to cleave mycobactin J into its constituent components for individual analysis.[1]

-

Step 1: Base-Catalyzed Hydrolysis (Saponification)

-

Mycobactin J is dissolved in a suitable solvent.

-

An aqueous base (e.g., sodium hydroxide) is added to the solution.

-

The mixture is stirred at room temperature to selectively cleave the central ester linkage.

-

This reaction yields two fragments: the water-insoluble mycobactic acid and the water-soluble cobactin, which are then separated based on their differential solubility.

-

-

Step 2: Acid-Catalyzed Hydrolysis

-

The separated mycobactic acid and cobactin fragments are independently subjected to strong acid hydrolysis (e.g., using 6M HCl) at elevated temperatures.

-

This step breaks all amide bonds within the fragments.

-

The resulting products are the fundamental constituent molecules: salicylic acid, L-threonine, L-N⁶-hydroxylysine, (2S,3R)-3-hydroxy-2-methylpentanoate, and the various fatty acids.

-

3.2 Chromatographic and Spectroscopic Analysis

-

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The acid hydrolysate containing the amino acids is esterified (e.g., with diazomethane) and then treated with pentafluoropropionic anhydride (B1165640) (PFPA) to yield volatile triacyl derivatives.[1] The fatty acid components are analyzed as their methyl esters.[1]

-

Chiral GC Analysis: The derivatized amino acids are analyzed on a chiral GC column (e.g., Chirasil-Val®).[1] By comparing the retention times with those of authentic L- and DL- standards, the absolute configuration of the amino acid stereocenters is determined.

-

Fatty Acid Analysis: The esterified fatty acids are analyzed by GC-MS to identify their chain length and degree of saturation.

-

-

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Desferri-mycobactin J is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: ¹H NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz).

-

Spectral Analysis: 2D NMR experiments, such as Total Correlation Spectroscopy (TOCSY), are used to establish proton-proton correlations and identify the spin systems corresponding to the individual structural components, such as the 2-methyl-3-hydroxyacid.[1] The chemical shifts and coupling constants of the vinylic and allylic protons are analyzed to determine the geometry of the double bond in the fatty acid chain.[1]

-

Visualizations

4.1 Experimental Workflow for Structural Elucidation

Caption: Workflow for the structural elucidation of Mycobactin J.

4.2 Chemical Structure of Mycobactin J

Caption: 2D representation of the core structure of Mycobactin J.

References

The Gatekeepers of Iron: A Technical Guide to the Role of Mycobactin in Mycobacterial Iron Acquisition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For pathogenic mycobacteria, particularly Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of essential nutrients from the host environment is a critical determinant of survival and virulence. Iron, a vital cofactor for numerous metabolic processes, is sequestered by the host as a defense mechanism, creating an iron-depleted environment for invading pathogens. To overcome this, mycobacteria have evolved a sophisticated iron acquisition system centered around a class of high-affinity iron chelators known as siderophores. This guide provides a comprehensive technical overview of mycobactins, the key siderophores in mycobacteria, detailing their structure, biosynthesis, mechanism of iron uptake, and regulation. Furthermore, it presents key experimental protocols and quantitative data to aid researchers in the study of this essential pathway and the development of novel anti-tubercular therapeutics.

The Mycobactin System: Structure and Function

Mycobacteria employ a dual-siderophore system to efficiently scavenge iron from the host. This system comprises two structurally related molecules: the cell-associated, lipophilic mycobactin (MBT) and the secreted, more water-soluble carboxymycobactin (cMBT) .[1][2][3]

-

Mycobactin (MBT): This molecule is characterized by a long alkyl chain that anchors it within the hydrophobic cell envelope of the mycobacterium.[4] Its primary role is to accept iron from carboxymycobactin at the cell surface.[3][4]

-

Carboxymycobactin (cMBT): Possessing a shorter acyl chain, carboxymycobactin is secreted into the extracellular milieu to capture ferric iron (Fe³⁺) from host iron-binding proteins like transferrin and lactoferrin.[2][3]

The core structure of both mycobactin and carboxymycobactin is a hexadentate chelator, providing a high-affinity binding site for ferric iron. This core is composed of a salicylate (B1505791) moiety, two hydroxylated lysine (B10760008) residues, and a β-hydroxy acid.[5]

Quantitative Data on Mycobactin Function

The efficiency of the mycobactin system is underscored by its strong affinity for iron and its tight regulation in response to iron availability.

| Parameter | Value | Organism/Condition | Reference |

| Iron Binding Affinity (log β₁₁₀) | ~ 43 | Mycobacterium paratuberculosis (Mycobactin J) | [6][7] |

| Iron Concentration for Maximal Siderophore Production | 0.36 μM Fe | Mycobacterium tuberculosis | [8] |

| Iron Concentration for Repression of Siderophore Production | ≥ 144 μM Fe | Mycobacterium tuberculosis | [8] |

| Iron Concentration for IdeR Repressor Binding | ≥ 200 μM Fe | Mycobacterium tuberculosis | [8] |

| Iron Concentration for HupB Activator Binding | ≤ 25 μM Fe | Mycobacterium tuberculosis | [8] |

The Mycobactin Biosynthesis Pathway

The synthesis of mycobactin is a complex process orchestrated by a series of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[9] This pathway involves a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) machinery.

Key Biosynthetic Steps:

-

Salicylate Synthesis: The pathway is initiated with the conversion of chorismate to salicylate by the enzyme MbtI.[10]

-

Salicylate Activation: MbtA, a salicyl-AMP ligase, activates salicylate by adenylation.[11][12]

-

Core Assembly: A megasynthase complex, including MbtB, MbtE, and MbtF, assembles the peptide-polyketide backbone of mycobactin.[4][11]

-

Tailoring Reactions: The core structure undergoes further modifications, including acylation and hydroxylation, to produce the final mycobactin and carboxymycobactin molecules.[11]

Regulation of Mycobactin Synthesis

The expression of the mbt genes is tightly regulated by the intracellular iron concentration to maintain iron homeostasis.

-

IdeR (Iron-dependent Regulator): Under iron-replete conditions, IdeR binds to iron and acts as a repressor, binding to "iron box" sequences in the promoter regions of the mbt genes to block transcription.[8][13]

-

HupB (Histone-like Protein): In iron-limiting conditions, HupB functions as a transcriptional activator, promoting the expression of the mbt gene cluster.[8][13]

Mechanism of Iron Acquisition

The acquisition of iron via the mycobactin system is a multi-step process that involves both siderophores and a series of membrane transporters.

-

Scavenging: Secreted carboxymycobactin chelates ferric iron from host proteins in the extracellular environment.[3]

-

Transfer: The ferri-carboxymycobactin complex diffuses back to the mycobacterial cell surface, where it is proposed that the iron is transferred to the membrane-anchored mycobactin.[4] The protein HupB may play a role in facilitating this transfer.[4]

-

Transport: The ferri-mycobactin complex is then transported across the cell envelope and into the cytoplasm. The ABC transporter IrtAB is implicated in the transport of ferri-carboxymycobactin across the inner membrane.[3][14]

-

Release: Once inside the cytoplasm, the ferric iron is reduced to ferrous iron (Fe²⁺) and released from the siderophore for use in cellular processes. The siderophore can then be recycled.

Key Experimental Protocols

Mycobactin Extraction and Quantification

Objective: To isolate and quantify mycobactin from mycobacterial cultures.

Materials:

-

Mycobacterial culture grown in low-iron medium (e.g., Sauton's medium).

-

Chloroform:methanol (2:1, v/v).

-

Ethanol.

-

Petroleum ether.

-

Ethyl acetate (B1210297).

-

TLC plates (silica gel 60).

-

Spectrophotometer.

Protocol:

-

Grow mycobacteria in low-iron Sauton's medium to the late exponential phase.

-

Harvest the cells by centrifugation.

-

Extract total lipids from the cell pellet by adding chloroform:methanol (2:1) and incubating with agitation.[9]

-

Centrifuge to pellet the cell debris and collect the supernatant containing the lipid extract.

-

Evaporate the solvent from the supernatant under a stream of nitrogen.

-

Resuspend the dried lipid extract in a small volume of ethanol.

-

Spot the extract onto a silica (B1680970) gel TLC plate.

-

Develop the TLC plate using a solvent system such as ethanol:petroleum ether:ethyl acetate (1:4:6, v/v/v).[9]

-

Visualize the mycobactin spot (typically a reddish-brown color when complexed with iron).

-

Scrape the mycobactin spot from the TLC plate and elute the mycobactin with ethanol.

-

Quantify the mycobactin concentration by measuring the absorbance at 450 nm.

Chrome Azurol S (CAS) Assay for Siderophore Detection

Objective: To qualitatively or quantitatively detect the production of siderophores in culture supernatants.

Principle: The CAS assay is a colorimetric method based on the competition for iron between the siderophore and the dye, chrome azurol S. In the absence of siderophores, the CAS-iron complex is blue. When a siderophore is present, it removes the iron from the dye complex, causing a color change to orange/yellow.[15][16]

Materials:

-

CAS dye.

-

Hexadecyltrimethylammonium bromide (HDTMA).

-

FeCl₃ solution.

-

Piperazine (B1678402) buffer.

-

Bacterial culture supernatant.

-

96-well microplate.

-

Microplate reader.

Protocol (Liquid Assay):

-

Prepare the CAS assay solution by sequentially mixing solutions of CAS, FeCl₃, HDTMA, and piperazine buffer.[15]

-

Grow bacteria in an appropriate iron-limited medium.

-

Harvest the culture supernatant by centrifugation and filtration.

-

In a 96-well plate, mix equal volumes of the culture supernatant and the CAS assay solution (e.g., 100 µL of each).[15]

-

Incubate at room temperature for a specified time (e.g., 2 hours).

-

Measure the absorbance at 630 nm.

-

Calculate the siderophore units as a percentage of the decrease in absorbance relative to a reference (medium without bacteria).

Gene Expression Analysis of mbt Genes by RT-qPCR

Objective: To quantify the transcript levels of mbt genes in response to different conditions (e.g., iron availability).

Materials:

-

RNA extraction kit.

-

DNase I.

-

Reverse transcriptase and cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Gene-specific primers for mbt genes and a housekeeping gene (e.g., sigA).

-

qPCR instrument.

Protocol:

-

Grow mycobacteria under the desired experimental conditions (e.g., low vs. high iron).

-

Extract total RNA from the bacterial cells.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.[1][17]

-

Synthesize cDNA from the RNA template using a reverse transcriptase.[1][17]

-

Set up the qPCR reaction with the cDNA, gene-specific primers, and qPCR master mix.

-

Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[17][18]

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Macrophage Infection Model

Objective: To study the role of mycobactin in the intracellular survival and growth of mycobacteria.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary macrophages.

-

Mycobacterial culture.

-

Cell culture medium.

-

Lysis buffer (e.g., Triton X-100).

-

Plates for colony forming unit (CFU) enumeration.

Protocol:

-

Culture and differentiate macrophages in appropriate cell culture plates.

-

Prepare a single-cell suspension of mycobacteria.

-

Infect the macrophages with mycobacteria at a specific multiplicity of infection (MOI), for example, 10:1 (bacteria to macrophage).[19][20]

-

Incubate for a few hours to allow for phagocytosis.

-

Wash the cells to remove extracellular bacteria.

-

At various time points post-infection, lyse the macrophages with a gentle lysis buffer.

-

Plate serial dilutions of the lysate on appropriate agar (B569324) plates to determine the number of intracellular bacteria by CFU counting.

-

Compare the intracellular survival and growth of wild-type mycobacteria with that of a mycobactin-deficient mutant.

Conclusion and Future Directions

The mycobactin-mediated iron acquisition system is indispensable for the virulence of Mycobacterium tuberculosis and other pathogenic mycobacteria.[1] Its essentiality and absence in humans make it an attractive target for the development of new anti-tubercular drugs. A thorough understanding of the structure, function, biosynthesis, and regulation of mycobactins is crucial for these efforts. The experimental protocols detailed in this guide provide a framework for researchers to investigate this vital pathway. Future research should focus on the high-resolution structural characterization of the Mbt enzymes, the elucidation of the precise mechanism of iron transfer and transport, and the development of potent and specific inhibitors of the mycobactin biosynthesis pathway. Such endeavors will be instrumental in the fight against tuberculosis.

References

- 1. Gene Enrichment Analysis Reveals Major Regulators of Mycobacterium tuberculosis Gene Expression in Two Models of Antibiotic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobactin and clofazimine activity are negatively correlated in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis [openmicrobiologyjournal.com]

- 4. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Siderophore Detection assay [protocols.io]

- 6. A reevaluation of iron binding by Mycobactin J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5′-O-[(N-Acyl)sulfamoyl]adenosines as Antitubercular Agents that Inhibit MbtA: An Adenylation Enzyme Required for Siderophore Biosynthesis of the Mycobactins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor Salicyl-AMS and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation of mycobactinss from various mycobacteria. The properties of mycobactin S and H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mycobactin-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 17. Frontiers | Gene Enrichment Analysis Reveals Major Regulators of Mycobacterium tuberculosis Gene Expression in Two Models of Antibiotic Tolerance [frontiersin.org]

- 18. Evaluating a Dual-Gene qPCR Melting Curve Assay for Rapid Detection of Tuberculosis in Suspected Pulmonary Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Macrophage Infection Model to Predict Drug Efficacy Against Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mycobactins: Siderophores of Mycobacterial Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobactins are a class of lipid-soluble siderophores produced by most species of the genus Mycobacterium. These molecules play a crucial role in the acquisition of iron, an essential nutrient for bacterial growth and survival, particularly within the iron-limited environment of a host organism. The biosynthesis of mycobactins is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. Due to their critical role in mycobacterial pathogenesis, the enzymes involved in the mycobactin biosynthesis pathway are considered promising targets for the development of novel anti-tubercular drugs. This guide provides a comprehensive overview of the different types of mycobactins, their producing organisms, quantitative data on their production and iron affinity, detailed experimental protocols for their study, and visualizations of the key molecular pathways.

Types of Mycobactins and Their Producing Organisms

Mycobactins are structurally diverse, with variations in their acyl side chains and the core chemical scaffold. These structural differences can influence their solubility and affinity for iron. The two main classes are the membrane-associated mycobactins and the more water-soluble carboxymycobactins, which are secreted into the extracellular environment.

| Mycobactin Type | Producing Organism(s) | Key Structural Features | References |

| Mycobactin T | Mycobacterium tuberculosis | Aromatic residue is salicylic (B10762653) acid; hydroxy acid residue is (+)-β-hydroxybutyric acid. Comprises a mixture of components with different fatty acid side chains (C18-C21). | [1] |

| Mycobactin P | Mycobacterium phlei | Aromatic residue is 2-hydroxy-6-methylbenzoic acid; hydroxy acid residue is (-)-3-hydroxy-2-methylpentanoic acid. | [1] |

| Mycobactin S | Mycobacterium smegmatis, Mycobacterium sp. Olitzky & Gershon, strain 2 | Nucleus is identical to Mycobactin T but differs in the optical configuration at the β-carbon of the hydroxy acid fragment (S configuration). | [2] |

| Mycobactin H | Mycobacterium thermoresistible | Cobactin fragment is identical to Mycobactin S, but the mycobactic acid moiety has methyl groups at position 6 of the benzene (B151609) ring and position 5 of the oxazoline (B21484) ring. | [2] |

| Mycobactin J | Mycobacterium avium subsp. paratuberculosis | An amphiphilic siderophore. | [3] |

| Mycobactins M & N | Mycobacterium marinum | Have small acyl groups (acetyl and propionyl, respectively) at the hydroxamic acid center of the myobactic acid moiety. | |

| Mycobactin A | Mycobacterium aurum | ||

| Mycobactin R | Mycobacterium terrae | ||

| Mycobactin F | Mycobacterium fortuitum | ||

| Carboxymycobactins | Various Mycobacterium species (e.g., M. tuberculosis, M. marinum) | Shorter fatty acid chains compared to mycobactins, leading to increased water solubility. | [4][5] |

Quantitative Data on Mycobactin Production and Iron Affinity

The production of mycobactins is tightly regulated by the availability of iron. In iron-depleted environments, the synthesis of these siderophores is significantly upregulated to facilitate iron scavenging.

| Parameter | Value | Organism/Mycobactin Type | Conditions | References |

| Iron Concentration for Maximal Production | 0.36 μM Fe | Mycobacterium tuberculosis | Low-iron medium | [6] |

| Iron Concentration for Negligible Production | 144 μM Fe | Mycobacterium tuberculosis | High-iron medium | [6] |

| Iron (III) Binding Constant (log β110) | ~ 43 | Mycobactin J | Methanol | [3] |

| Previously Assumed Iron (III) Binding Constant (log β110) | ~ 30 | Mycobactins (general) | Based on hydroxamate structures | [3] |

Signaling Pathways in Mycobactin Biosynthesis

The regulation of mycobactin synthesis is primarily controlled by the iron-dependent regulator (IdeR) and the histone-like protein HupB.

Regulation of the mbt Operon by Iron

Under iron-replete conditions, the IdeR protein, complexed with Fe²⁺, acts as a repressor by binding to the "iron box" in the promoter region of the mbt gene cluster, thereby blocking transcription. Conversely, in an iron-deficient environment, the IdeR-Fe²⁺ complex does not form, and the activator protein HupB binds to a site upstream of the iron box, promoting the transcription of the mbt genes.[6][7]

Mycobactin Biosynthesis Pathway

The biosynthesis of mycobactins is a multi-step process carried out by a series of enzymes encoded by the mbt gene cluster (mbtA-N). The pathway involves both non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) modules.

Experimental Protocols

Extraction and Purification of Mycobactins

This protocol provides a general method for the extraction and purification of mycobactins from mycobacterial cultures.

Materials:

-

Mycobacterial culture grown in low-iron medium

-

Methanol

-

Ethyl acetate

-

6 N HCl

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing solvents for TLC (e.g., chloroform:methanol mixtures)

-

Iodine chamber for visualization

Procedure:

-

Harvesting Cells: Centrifuge the mycobacterial culture to pellet the cells. For carboxymycobactins, the supernatant is used.

-

Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform:methanol (e.g., 2:1 v/v) and stir overnight. For the supernatant, acidify with 6 N HCl and extract with an equal volume of ethyl acetate.

-

Phase Separation: Centrifuge the mixture to separate the phases. Collect the organic (lower) phase containing the lipids.

-

Drying: Evaporate the solvent from the organic phase using a rotary evaporator.

-

Purification by Column Chromatography: Resuspend the dried lipid extract in a minimal amount of chloroform and load it onto a silica gel column. Elute with a gradient of chloroform and methanol.

-

Thin-Layer Chromatography (TLC) Analysis: Monitor the fractions from the column chromatography using TLC. Spot a small amount of each fraction onto a TLC plate and develop the plate in an appropriate solvent system. Visualize the spots using an iodine chamber.

-

Pooling and Final Drying: Pool the fractions containing the purified mycobactin and evaporate the solvent to obtain the final product.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of different mycobactin species.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column

-

Mass spectrometer (e.g., Q-TOF or Orbitrap) capable of high-resolution mass analysis and MS/MS fragmentation

Procedure:

-

Sample Preparation: Dissolve the purified mycobactin extract in a suitable solvent (e.g., 2-propanol/acetonitrile).

-

LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phases such as acetonitrile/water and 2-propanol/acetonitrile, both containing ammonium (B1175870) formate (B1220265) and formic acid.

-

Mass Spectrometry Analysis:

-

Acquire data in positive ion mode.

-

Perform a full scan (MS1) to determine the exact masses of the mycobactin species.

-

Perform data-independent acquisition (e.g., MSE) or data-dependent acquisition (MS/MS) to obtain fragmentation patterns for structural elucidation.

-

-

Data Analysis:

-

Extract ion chromatograms for the expected m/z values of different mycobactins.

-

Identify mycobactins based on their accurate mass and characteristic fragmentation patterns.

-

Quantify the relative or absolute abundance of each mycobactin species.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, identification, and quantification of mycobactins.

Conclusion

Mycobactins are essential virulence factors for pathogenic mycobacteria, making their biosynthetic pathway an attractive target for novel therapeutic interventions. This guide has provided a detailed overview of the various types of mycobactins, their producing organisms, quantitative aspects of their function, and the regulatory networks that control their synthesis. The experimental protocols and workflows outlined here offer a practical framework for researchers engaged in the study of these important molecules. Further research into the precise mechanisms of mycobactin transport and its interaction with the host iron metabolism will undoubtedly open new avenues for the development of effective treatments against tuberculosis and other mycobacterial diseases.

References

- 1. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A reevaluation of iron binding by Mycobactin J - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Mycobactin Gene Cluster (mbt) in Mycobacterium tuberculosis: A Technical Guide for Researchers

Introduction

Iron is an essential nutrient for the survival and pathogenesis of Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. Within the host, iron is tightly sequestered, creating an iron-limited environment for invading pathogens. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered around the synthesis of high-affinity iron chelators called siderophores. The primary siderophores produced by M. tuberculosis are mycobactins, which are synthesized by a dedicated set of enzymes encoded by the mycobactin gene cluster (mbt). This technical guide provides an in-depth overview of the mbt gene cluster, its role in mycobactin biosynthesis, its regulation, and its importance as a target for novel anti-tubercular drug development. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis research.

Genetics of the Mycobactin Gene Cluster (mbt)

The biosynthesis of mycobactin is orchestrated by a series of genes organized into two main clusters, mbt-1 and mbt-2.

-

The mbt-1 Cluster (mbtA-J): This cluster is responsible for the synthesis of the core mycobactin scaffold.[1] It comprises ten genes, mbtA through mbtJ, which encode a multi-enzyme complex of non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), along with tailoring enzymes.[1]

-

The mbt-2 Cluster (mbtK-N): Located at a different genomic locus, this cluster is involved in the addition of a lipophilic aliphatic chain to the mycobactin core, a modification crucial for the function of cell-wall associated mycobactin.[2]

The coordinated expression of these gene clusters is essential for the production of functional mycobactins.

Mycobactin Biosynthesis Pathway

Mycobactin biosynthesis is a complex, multi-step process that begins with the synthesis of salicylic (B10762653) acid and culminates in the assembly of the final siderophore molecule. The pathway involves a series of enzymatic reactions catalyzed by the Mbt proteins.

Initiation and Elongation

The synthesis is initiated by MbtA, which activates salicylic acid. This activated salicylate (B1505791) is then loaded onto the aryl carrier protein (ArCP) domain of MbtB, a large NRPS.[3] Subsequent modules of the NRPS/PKS machinery encoded by other mbt genes elongate the molecule by adding and modifying amino acid and polyketide units.

Lipidation and Maturation

The enzymes encoded by the mbt-2 cluster are responsible for the synthesis and attachment of a fatty acyl chain to the mycobactin core.[2] This lipophilic tail is critical for the localization and function of mycobactin within the mycobacterial cell wall.

The overall biosynthetic scheme is a fascinating example of a hybrid NRPS-PKS assembly line, resulting in the production of two classes of mycobactins:

-

Mycobactin (MBT): A cell wall-associated, lipophilic siderophore.

-

Carboxymycobactin (cMBT): A secreted, more water-soluble form that scavenges iron from the extracellular environment.

Regulation of the mbt Gene Cluster

The expression of the mbt gene clusters is tightly regulated in response to iron availability. The primary regulator is the Iron-dependent regulator (IdeR) , a member of the diphtheria toxin repressor (DtxR) family.

Under iron-replete conditions, IdeR binds to Fe²⁺, forming a complex that recognizes and binds to specific DNA sequences known as "iron boxes" located in the promoter regions of the mbt genes.[4][5] This binding represses the transcription of the mbt clusters, preventing the unnecessary and potentially toxic production of mycobactins.

Conversely, under iron-limiting conditions, IdeR is unable to bind iron and therefore cannot repress transcription. This leads to the de-repression of the mbt genes and the subsequent synthesis of mycobactins to scavenge for iron.[6][7]

Role in Virulence

The ability to acquire iron via mycobactins is critical for the virulence of M. tuberculosis. Mutant strains with defects in the mbt gene cluster are unable to synthesize mycobactins and exhibit attenuated growth in both in vitro iron-depleted media and in vivo infection models. For instance, a ΔmbtD mutant showed impaired growth in low-iron medium which could be rescued by the addition of mycobactin or carboxymycobactin.[8][9] Similarly, disruption of mbtE leads to a growth defect and attenuation in macrophages.[10] This underscores the essential role of the mycobactin system in enabling M. tuberculosis to survive and replicate within the host.

The mbt Cluster as a Drug Target

The essentiality of the mycobactin biosynthesis pathway for the virulence of M. tuberculosis makes it an attractive target for the development of new anti-tubercular drugs. Inhibitors targeting the enzymes of this pathway would disrupt iron acquisition, effectively starving the bacterium and hindering its ability to cause disease. Several enzymes in the pathway, such as the salicylate-activating enzyme MbtA, have been the focus of inhibitor screening and development efforts.

Quantitative Data

Table 1: Gene Expression of mbt Genes under Iron-Limiting Conditions

| Gene | Fold Induction (Iron Starvation vs. Iron Replete) | Reference |

| mbtA | 14-fold | [4] |

| mbtB | 30-fold | [11] |

| mbtI | 49-fold | [4] |

Data from quantitative reverse transcriptase-polymerase chain reaction (qRT-PCR) experiments.

Table 2: Growth Characteristics of mbt Mutants

| Strain | Condition | Observation | Reference |

| ΔmbtD | Low-iron medium | Severely impaired growth | [8][12] |

| ΔmbtD | Low-iron medium + Mycobactin | Growth restored | [8][12] |

| ΔmbtE | Iron-limited media | Substantial growth defect | [10] |

| Wild-type | Low-iron medium | Normal growth | [8][12] |

Growth was typically monitored by measuring optical density at 600 nm (OD600) over time.[13]

Experimental Protocols

Generation of Targeted Gene Deletions in M. tuberculosis

Targeted gene deletion is a fundamental technique to study the function of specific genes. A common method involves homologous recombination using a suicide vector system.

Detailed Methodology:

-

Vector Construction:

-

Amplify the upstream and downstream flanking regions (typically ~1 kb) of the target mbt gene from M. tuberculosis genomic DNA by PCR.

-

Clone these flanking regions into a suicide vector (e.g., pPR27xylE or similar) on either side of a selectable marker (e.g., a kanamycin (B1662678) or hygromycin resistance cassette).[14] The vector should also contain a counter-selectable marker, such as sacB, which confers sensitivity to sucrose.

-

-

Electroporation:

-

Prepare electrocompetent M. tuberculosis cells.

-

Electroporate the constructed suicide vector into the competent cells.

-

-

Selection of Single Crossovers:

-

Plate the electroporated cells on agar (B569324) medium containing the appropriate antibiotic (e.g., hygromycin).

-

Colonies that grow are the result of a single homologous recombination event, where the entire plasmid has integrated into the bacterial chromosome.

-

-

Selection of Double Crossovers:

-

Culture the single-crossover colonies in antibiotic-free liquid medium to allow for a second recombination event.

-

Plate the culture onto agar containing sucrose. The sacB gene product converts sucrose into a toxic metabolite, so only cells that have lost the vector backbone (including the sacB gene) through a second crossover event will survive.

-

-

Screening and Confirmation:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the target gene region. This will differentiate between wild-type revertants and the desired knockout mutants.

-

Confirm the gene deletion by Southern blotting or DNA sequencing.

-

Specialized transduction is another efficient method for generating targeted gene disruptions in mycobacteria.[15] More recent recombineering techniques, some of which are induction-free, have also been developed to simplify this process.[16][17]

Lipidomic Analysis of Mycobactins

Lipidomic analysis is used to extract and identify mycobactins from M. tuberculosis cultures.

Methodology:

-

Bacterial Culture and Lipid Extraction:

-

Grow M. tuberculosis strains in iron-defined media (e.g., low-iron 7H9 broth).

-

Harvest bacterial cells by centrifugation.

-

Perform a total lipid extraction using a modified Bligh-Dyer method with a mixture of chloroform, methanol, and water.[18]

-

-

Liquid Chromatography-Mass Spectrometry (LC/MS):

-

Data Analysis:

In Vitro Growth Assays

These assays are crucial for assessing the phenotype of mbt mutants.

Methodology:

-

Preparation of Inoculum:

-

Grow wild-type and mbt mutant strains of M. tuberculosis in standard iron-replete medium (e.g., 7H9 supplemented with ADC) to mid-log phase.

-

Wash the cells in an iron-depleted medium to remove residual iron.

-

-

Growth Curve Analysis:

-

Inoculate cultures in a low-iron defined medium to a starting optical density (OD600) of ~0.01.[8][9]

-

For complementation experiments, supplement the medium with purified mycobactin or carboxymycobactin.[8][9]

-

Incubate the cultures at 37°C with shaking.

-

Monitor bacterial growth over time by measuring the OD600 at regular intervals.[13]

-

-

Data Presentation:

-

Plot the OD600 values against time to generate growth curves for each strain and condition.

-

Conclusion

The mycobactin gene cluster in M. tuberculosis represents a cornerstone of the bacterium's ability to survive and cause disease. The intricate biosynthetic pathway and its tight regulation highlight the critical importance of iron acquisition for this pathogen. A thorough understanding of the genetics, biochemistry, and regulation of the mbt system is paramount for the development of novel therapeutic strategies that target this essential virulence mechanism. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this fascinating and clinically important aspect of M. tuberculosis biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Mycobacterium tuberculosis IdeR is a dual functional regulator that controls transcription of genes involved in iron acquisition, iron storage and survival in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis | PLOS Pathogens [journals.plos.org]

- 10. A Pivotal Role for Mycobactin/mbtE in Growth and Adaptation of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IdeR is required for iron homeostasis and virulence in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive analysis of iron utilization by Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Construction of Mycobacterium tuberculosis cdd knockout and evaluation of invasion and growth in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Specialized transduction: an efficient method for generating marked and unmarked targeted gene disruptions in Mycobacterium tuberculosis, M. bovis BCG and M. smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Induction-free recombineering for simple targeted gene-deletions in various mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lipidomic analyses of Mycobacterium tuberculosis based on accurate mass measurements and the novel “Mtb LipidDB” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A comparative lipidomics platform for chemotaxonomic analysis of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. itqb.unl.pt [itqb.unl.pt]

- 21. researchgate.net [researchgate.net]

The Lipophilic Nature of Mycobactin and Its Crucial Association with the Mycobacterial Cell Wall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the lipophilic siderophore mycobactin, focusing on its chemical properties, its intricate relationship with the uniquely complex mycobacterial cell wall, and its central role in iron acquisition. This document synthesizes key research findings, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the underlying biological processes.

Introduction: Mycobactin in the Context of the Mycobacterial Cell Envelope

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, and other mycobacterial species are encased in an exceptionally thick and lipid-rich cell envelope.[1][2] This formidable barrier, composed of a core of peptidoglycan-arabinogalactan covalently linked to a unique outer membrane of mycolic acids, provides intrinsic resistance to many antibiotics and environmental stresses.[1][3] However, this impermeability also poses a significant challenge for nutrient acquisition.[1][4]

Iron is an essential micronutrient for virtually all living organisms, acting as a critical cofactor in vital cellular processes.[5][6] Within a host, iron is tightly sequestered, forcing pathogens like Mtb to evolve sophisticated mechanisms to scavenge this metal.[7] Mycobacteria employ a dual-siderophore system to acquire iron: a soluble, hydrophilic siderophore called carboxymycobactin, which is secreted to capture extracellular iron, and a cell-associated, lipophilic siderophore, mycobactin, which manages iron transport across the complex cell wall.[8][9] The pronounced lipophilicity of mycobactin is a key adaptation, enabling it to reside and function within the hydrophobic milieu of the mycobacterial cell envelope.[10][11]

The Chemical Basis of Mycobactin's Lipophilicity

Mycobactins are a class of siderophores characterized by a 2-hydroxyphenyloxazoline ring system derived from salicylic (B10762653) acid.[10] Their structure is fundamentally amphiphilic, featuring a core of iron-chelating moieties and a long, lipophilic acyl chain. This aliphatic tail is the primary determinant of mycobactin's nonpolar character and its affinity for the lipid-rich domains of the cell wall.

The general structure consists of a central lysine (B10760008) or hydroxylysine residue N-acylated with a long-chain fatty acid.[10][12] Variations in the length and saturation of this fatty acid chain, as well as other substitutions on the core structure, give rise to different forms of mycobactin (e.g., mycobactin T from M. tuberculosis, mycobactin J from M. avium subsp. paratuberculosis), each with slightly different physical properties.[10][13] For instance, mycobactin T possesses a long fatty acid tail ranging from C16 to C22, which firmly anchors it within the lipid layers of the cell.[12] In contrast, carboxymycobactin has a shorter, dicarboxyl fatty acid tail, rendering it more hydrophilic and suitable for secretion into the aqueous extracellular environment.[12]

Physicochemical Properties of Mycobactins

The lipophilic nature of mycobactins dictates their solubility. They are generally very soluble in chloroform (B151607), moderately soluble in ethanol, and only slightly soluble in less polar solvents like benzene (B151609) and ether.[14] This solubility profile is consistent with a molecule designed to operate at the interface of aqueous and lipid environments.

| Property | Description | Reference(s) |

| General Structure | Comprises a 2-hydroxyphenyloxazoline core, two hydroxamic acid groups, and a single ε-amino group for iron chelation, attached to a long, lipophilic acyl chain. | [10] |

| Solubility | Very soluble in chloroform; fairly soluble in ethanol; less soluble in other alcohols; slightly soluble in benzene, ether, and aliphatic hydrocarbons. | [14] |

| Physical Form | Purified metal-free mycobactins are white microcrystalline powders. Ferric-mycobactin complexes are typically red-brown glasses. | [14] |

| Molecular Weight | Varies by type. Mycobactin J (C45H71N5O10) has a molecular weight of approximately 842.1 g/mol . A generic mycobactin (C27H37N5O10) is around 591.6 g/mol . | [15][16] |

| XLogP3-AA (Mycobactin J) | 9.0 (A high value indicates significant lipophilicity). | [15] |

Mycobactin's Association with the Cell Wall and Iron Transport

The prevailing model of iron acquisition posits a "shuttle" mechanism where carboxymycobactin and mycobactin work in concert. Carboxymycobactin is exported across the cell envelope by the MmpS4/MmpL4 and MmpS5/MmpL5 transport systems to scavenge ferric iron (Fe³⁺) from host proteins like transferrin and ferritin.[9][17] The resulting iron-laden complex, ferri-carboxymycobactin, is then transported back into the periplasmic space.

Here, the lipophilic mycobactin, which is localized within the cell envelope, takes over.[11][18] It is believed to acquire the iron from ferri-carboxymycobactin.[8] Electron microscopy studies on M. smegmatis have located mycobactin in a discrete region near or within the cytoplasmic membrane, suggesting it does not span the entire thickness of the cell wall but is strategically positioned for transport.[11] The highly lipophilic ferri-mycobactin complex is then transported across the inner membrane into the cytoplasm by the ABC transporter IrtAB.[17] Inside the cell, the iron is released from mycobactin in its reduced ferrous (Fe²⁺) form for use in metabolic processes. The apo-mycobactin is then recycled back to the cell envelope.[9]

Caption: Mycobacterial iron acquisition via the dual-siderophore system.

Experimental Protocols

Investigating the lipophilic mycobactin and its interactions with the cell wall requires specialized biochemical and microbiological techniques. Below are outlines of key experimental protocols.

Extraction and Purification of Mycobactin

This protocol is adapted from methods described for isolating cell-associated siderophores from mycobacterial cultures grown under iron-deficient conditions.

Objective: To extract and purify mycobactin from mycobacterial cell pellets.

Methodology:

-

Cell Culture: Grow Mycobacterium species (e.g., M. smegmatis or M. bovis BCG) in an iron-deficient medium (e.g., a modified Sauton's medium with low iron) until late-log phase.

-

Cell Harvest: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes). Wash the pellet with a suitable buffer to remove media components.

-

Lipid Extraction: Resuspend the cell pellet in a 2:1 (v/v) mixture of chloroform:methanol (B129727). Stir vigorously at room temperature for several hours to extract lipids, including mycobactin.

-

Phase Separation: Add water to the mixture to induce phase separation. Mycobactin, being lipophilic, will partition into the lower chloroform phase.

-

Purification:

-

Collect the chloroform phase and evaporate the solvent under reduced pressure.

-

Resuspend the crude lipid extract in a minimal amount of chloroform.

-

Apply the extract to a silica (B1680970) gel chromatography column.

-

Elute the column with a gradient of methanol in chloroform (e.g., 0% to 10% methanol).

-

Collect fractions and analyze for the presence of mycobactin using thin-layer chromatography (TLC) and a universal stain (e.g., phosphomolybdic acid) or by its characteristic apple-green fluorescence under UV light.[14]

-

-

Identification: Confirm the identity and purity of mycobactin using mass spectrometry and NMR spectroscopy.

Localization of Mycobactin via Cell Fractionation

Objective: To determine the subcellular localization of mycobactin.

Methodology:

-

Cell Culture and Lysis: Grow mycobacteria as described above. Harvest cells and lyse them using mechanical disruption (e.g., French press or bead beating) in a suitable lysis buffer.

-

Fractionation:

-

Perform a low-speed centrifugation (e.g., 3,000 x g) to remove unbroken cells.

-

Subject the supernatant to ultracentrifugation (e.g., 27,000 x g) to pellet the cell wall fraction.

-

Further ultracentrifuge the resulting supernatant (e.g., 100,000 x g) to pellet the cell membrane fraction, leaving the cytoplasm as the final supernatant.

-

-

Extraction and Quantification:

-

Perform a chloroform:methanol extraction on each fraction (cell wall, cell membrane, cytoplasm) as described in Protocol 4.1.

-

Quantify the amount of mycobactin in each fraction using a suitable method, such as HPLC or a chrome azurol S (CAS) assay adapted for quantitative measurement.

-

-

Analysis: Compare the concentration of mycobactin in each fraction to determine its primary location within the cell envelope.

Caption: Workflow for subcellular localization of mycobactin.

Implications for Drug Development

The essentiality of the mycobactin-mediated iron acquisition system for the survival of pathogenic mycobacteria makes it an attractive target for novel anti-tuberculosis drugs.[19] Strategies include:

-

Inhibiting Mycobactin Biosynthesis: Small molecules that block the enzymes in the mycobactin synthesis pathway (the mbt gene cluster) can effectively starve the bacteria of iron, leading to growth arrest.[6][20]

-

Blocking Mycobactin Transport: Targeting the MmpL and IrtAB transport systems could disrupt the iron shuttle, preventing both the export of carboxymycobactin and the import of ferri-mycobactin.[17]

-

"Trojan Horse" Approach: Conjugating antimicrobial agents to mycobactin analogues could exploit the IrtAB import pathway to deliver drugs specifically into the mycobacterial cell, potentially overcoming the cell wall's low permeability.[21]

Conclusion

The lipophilic nature of mycobactin is a critical adaptation that enables it to function within the complex, lipid-dense cell wall of mycobacteria. Its association with the cell envelope, coupled with the action of the soluble siderophore carboxymycobactin, forms an elegant and essential system for iron acquisition. A thorough understanding of mycobactin's chemical properties, its transport mechanisms, and its precise localization is paramount for researchers seeking to unravel the physiology of Mycobacterium tuberculosis and to develop novel therapeutics that target this crucial virulence pathway.

References

- 1. Mycobacterial cell wall biosynthesis: a multifaceted antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Mycobacterial Cell Wall—Peptidoglycan and Arabinogalactan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Mycobactin-mediated iron acquisition within macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Mycobactin analogue interacting with siderophore efflux-pump protein: insights from molecular dynamics simulations and whole-cell assays [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. Iron transport in Mycobacterium smegmatis: the location of mycobactin by electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipidomic discovery of deoxysiderophores reveals a revised mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemical and biological properties of mycobactins isolated from various mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mycobactins [drugfuture.com]

- 15. Mycobactin J | C45H71N5O10 | CID 135449521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Mycobactin | C27H37N5O10 | CID 3083702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. The mycobacterial ABC transporter IrtAB employs a membrane-facing crevice for siderophore-mediated iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reactome | Mycobactin is exported [reactome.org]

- 19. pnas.org [pnas.org]

- 20. A Pivotal Role for Mycobactin/mbtE in Growth and Adaptation of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

mycobactin as a virulence factor in tuberculosis

An In-depth Technical Guide to Mycobactin as a Virulence Factor in Tuberculosis

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. For the intracellular pathogen Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, acquiring iron within the host is a formidable challenge and a crucial determinant of its virulence. The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity. To overcome this, M. tuberculosis has evolved a sophisticated iron acquisition system centered on the production of high-affinity iron chelators called siderophores. This guide provides a comprehensive technical overview of mycobactin, the primary siderophore of M. tuberculosis, and its pivotal role as a virulence factor. We will delve into its structure, intricate biosynthesis pathway, mechanism of action in iron acquisition, and its direct contribution to the pathogen's ability to survive and replicate within the host. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways and workflows.

Introduction: The Iron Imperative in Tuberculosis

Mycobacterium tuberculosis resides and replicates primarily within host macrophages, an environment deliberately kept low in free iron to combat microbial invasion.[1] To survive and establish a successful infection, the bacterium must scavenge iron from host proteins like transferrin and ferritin.[2][3] M. tuberculosis employs a dual-siderophore system to achieve this: the secreted, water-soluble carboxymycobactin (cMBT) and the cell-wall-associated, lipophilic mycobactin (MBT).[4] Carboxymycobactin is secreted to capture extracellular iron, which is then believed to be transferred to the cell-associated mycobactin for transport into the bacterium.[5] The indispensability of this system is highlighted by studies showing that mutants unable to synthesize mycobactin are severely attenuated in growth, both in low-iron media and within macrophages, and exhibit reduced virulence in animal models.[2][4][6][7] This critical dependence makes the mycobactin biosynthesis and transport machinery an attractive target for the development of novel anti-tubercular drugs.[1][8][9]

Structure of Mycobactin

Mycobactin is a complex, lipid-soluble molecule characterized by a core structure that provides a high-affinity hexadentate binding site for ferric iron (Fe³⁺).[10] The core is a salicyl-capped peptide-polyketide hybrid. The structure of mycobactin T, produced by M. tuberculosis, consists of a salicylic (B10762653) acid residue, two hydroxylated lysine (B10760008) residues, and a β-hydroxybutyric acid residue.[11] A long alkyl chain attached to one of the modified lysine residues imparts the lipophilic nature to the molecule, anchoring it to the mycobacterial cell envelope.[6][10] Carboxymycobactin is structurally similar but features a shorter alkyl chain terminating in a carboxylic acid group, which increases its solubility in aqueous environments.[10]

The Mycobactin Biosynthesis Pathway

The synthesis of mycobactin is a complex, energy-intensive process orchestrated by a set of enzymes encoded by the mbt gene cluster (mbtA to mbtN).[4][8][12] This pathway is essential for virulence and is upregulated under iron-limiting conditions, such as those encountered inside a macrophage.[4][13] The biosynthesis is tightly regulated by the iron-dependent repressor, IdeR, which down-regulates the expression of mbt genes in iron-replete conditions.[13]

The assembly line involves a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) megasynthase complex.[1][14][15]

Key steps in the pathway include:

-

Salicylate Synthesis: The process begins with the conversion of chorismate to salicylate, catalyzed by MbtI.[13][16]

-

Precursor Modification: Key precursors, such as lysine, are hydroxylated by enzymes like MbtG.[17]

-

Core Assembly: The NRPS/PKS megasynthase complex (MbtB, MbtC, MbtD, MbtE, MbtF) assembles the core structure of mycobactin from salicylate, hydroxylated lysines, and other components.[14][15]

-

Acylation: The core molecule is acylated with a long-chain fatty acid, a step mediated by enzymes from the mbt-2 locus (mbtK-N), to produce the final lipophilic mycobactin.[15]

// Nodes for precursors Chorismate [label="Chorismate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lysine [label="Lysine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fatty_Acid [label="Long-Chain\nFatty Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes for enzymes and intermediate steps MbtI [label="MbtI", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Salicylate [label="Salicylate"]; MbtG [label="MbtG", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxy_Lysine [label="N⁶-hydroxy-L-Lys"]; NRPS_PKS [label="NRPS/PKS Megasynthase\n(MbtB, C, D, E, F)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Mycobactin_Core [label="Mycobactin Core"]; MbtK_N [label="MbtK-N Acyltransferase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mycobactin [label="Mycobactin (MBT)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges defining the pathway Chorismate -> MbtI [label=""]; MbtI -> Salicylate [label=""]; Lysine -> MbtG [label=""]; MbtG -> Hydroxy_Lysine [label=""]; {Salicylate, Hydroxy_Lysine} -> NRPS_PKS; NRPS_PKS -> Mycobactin_Core; Mycobactin_Core -> MbtK_N; Fatty_Acid -> MbtK_N; MbtK_N -> Mycobactin; } Caption: Simplified workflow of the Mycobactin Biosynthesis Pathway.

Mechanism of Iron Acquisition and Transport

The mycobactin system functions as a shuttle service to deliver iron from the host environment to the bacterial cytoplasm. This process involves several coordinated steps, including secretion, iron chelation, transport, and release.

-

Secretion of Carboxymycobactin (cMBT): Under iron-deficient conditions, M. tuberculosis secretes the soluble cMBT into the extracellular milieu.

-

Iron Scavenging: cMBT, with its extremely high affinity for Fe³⁺, effectively captures iron from host proteins such as transferrin and ferritin.[3][6]

-

Uptake of Ferri-siderophore: The iron-laden cMBT (ferri-cMBT) is recognized and transported across the outer membrane. The iron is then thought to be passed to the cell-wall-associated mycobactin (MBT).

-

Transport across the Cytoplasmic Membrane: The ferri-MBT complex is transported across the inner membrane into the cytoplasm by the ABC transporter IrtAB.[6] Deletion of the irtAB genes severely impairs the proliferation of M. tuberculosis in macrophages and mice.[6]

-

Intracellular Iron Release: Once inside the cytoplasm, the ferric iron (Fe³⁺) is reduced to ferrous iron (Fe²⁺), likely by a flavin reductase domain within the IrtAB transporter.[6] This reduction causes the iron to be released from mycobactin, making it available for metabolic processes. The apo-mycobactin can then be recycled.

The ESX-3 type VII secretion system is also critically involved in mycobactin-mediated iron acquisition, although its precise role is still under investigation.[18][19] Mycobacteria lacking a functional ESX-3 system can synthesize mycobactin but are unable to utilize the iron bound to it, leading to growth impairment.[18]

Quantitative Data on Mycobactin Function

The expression of the mycobactin biosynthesis pathway is tightly regulated by iron availability. Quantitative studies underscore the importance of this system for the pathogen's survival.

| Parameter | Condition | Observation | Significance | Reference(s) |

| Gene Expression | Low Iron (in vitro) | Upregulation of the mbt gene cluster. | Adaptation to iron-scarce environments. | [4] |

| Gene Expression | IFN-γ stimulated macrophages | Induction of the mbt gene cluster. | Response to host-imposed iron limitation. | [4] |

| Siderophore Production | Low-iron medium (0.36 µM Fe) | Maximal production of mycobactin and carboxymycobactin. | Peak iron-scavenging activity under stress. | [15] |

| Siderophore Production | High-iron medium (144 µM Fe) | Negligible levels of mycobactin and carboxymycobactin. | Tight regulation to prevent iron toxicity. | [15] |

| Mutant Growth | mbtB mutant in low-iron media | Impaired replication. | Mycobactin is essential for growth without ample iron. | [4] |

| Mutant Survival | mbtB mutant in macrophages | Impaired replication. | Crucial for survival and virulence within the host. | [4] |

| Mutant Survival | mbtE disruption | Attenuation of growth and virulence. | Confirms the essentiality of the complete pathway. | [4] |

Experimental Protocols

Investigating the role of mycobactin as a virulence factor involves a range of specialized techniques. Below are methodologies for key experiments.

Mycobactin Extraction and Quantification

This protocol is used to isolate cell-associated mycobactin (MBT) for quantification or functional assays.

-

Culture Growth: Grow M. tuberculosis in an iron-deficient medium (e.g., Sauton's medium with 0.02 µg/mL iron) to mid-log phase to induce mycobactin production.

-

Cell Harvest: Harvest bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes). Wash the pellet with a suitable buffer like PBS.

-

Lipid Extraction: Resuspend the cell pellet in a 2:1 mixture of chloroform (B151607):methanol. Stir or shake vigorously for several hours at room temperature to extract lipids, including mycobactin.

-

Phase Separation: Add water to the mixture to induce phase separation. Centrifuge to clarify the layers.

-

Mycobactin Isolation: Carefully collect the lower chloroform phase, which contains the mycobactin. Evaporate the solvent under a stream of nitrogen.

-

Quantification: Resuspend the dried extract in ethanol. Measure the absorbance at a specific wavelength (e.g., 450 nm) after adding excess ferric chloride (FeCl₃) to form the iron-mycobactin complex. Compare against a standard curve of purified mycobactin.

Siderophore-Mediated Iron Uptake Assay (⁵⁵Fe)

This assay measures the ability of mycobacteria to acquire iron via its siderophore system.

-

Bacterial Preparation: Grow M. tuberculosis in low-iron medium to induce the iron uptake machinery. Harvest and wash the cells, then resuspend them in an iron-free uptake buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).

-

Assay Initiation: Add ⁵⁵FeCl₃ (radioactive iron) to the cell suspension, either alone or pre-complexed with purified mycobactin/carboxymycobactin.

-

Incubation: Incubate the mixture at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Stopping the Reaction: Stop the uptake by adding a cold stop solution (e.g., buffer containing a high concentration of non-radioactive FeCl₃ or EDTA) and immediately filtering the suspension through a 0.45 µm filter to capture the cells.

-

Washing: Quickly wash the filters with cold buffer to remove non-internalized ⁵⁵Fe.

-

Measurement: Place the filters in scintillation vials with a scintillation cocktail. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of iron taken up by the cells.

Macrophage Infection Model for Virulence Assessment

This in vitro model is crucial for studying the role of mycobactin in intracellular survival.[20][21]

-

Macrophage Culture: Culture a suitable macrophage cell line (e.g., THP-1, J774) or primary bone marrow-derived macrophages in appropriate media. For THP-1 cells, differentiate them into a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA).

-

Bacterial Preparation: Grow the wild-type M. tuberculosis strain and the mycobactin-deficient mutant strain (e.g., ΔmbtB or ΔmbtE) to mid-log phase. Prepare single-cell suspensions by passing the cultures through a syringe.

-

Infection: Infect the macrophage monolayers with the bacterial strains at a specific multiplicity of infection (MOI), for example, 1:1 or 5:1 (bacteria to macrophage).

-

Phagocytosis: Allow phagocytosis to occur for a set period (e.g., 4 hours).

-

Removal of Extracellular Bacteria: Wash the cells with warm media to remove non-phagocytosed bacteria. Treat with a low concentration of amikacin (B45834) for 1-2 hours to kill any remaining extracellular bacteria, then wash again. This is the "time zero" point.

-

Time Course Analysis: Lyse a subset of infected macrophages at time zero and subsequent time points (e.g., 24, 48, 72, 96 hours) using a gentle detergent (e.g., 0.1% Triton X-100).

-

Enumeration of Intracellular Bacteria: Prepare serial dilutions of the cell lysates and plate them on Middlebrook 7H11 agar. Incubate the plates at 37°C for 3-4 weeks. Count the resulting colony-forming units (CFU) to determine the number of viable intracellular bacteria at each time point.

-

Data Analysis: Compare the CFU counts of the wild-type and mutant strains over time. A failure of the mutant to replicate or a decline in its CFU count compared to the wild-type indicates attenuation due to the lack of mycobactin.

// Nodes Start [label="Culture Macrophages\n(e.g., THP-1 + PMA)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep_Bacteria [label="Prepare Bacterial Suspensions\n(Wild-Type & Δmbt Mutant)"]; Infect [label="Infect Macrophage Monolayer\n(e.g., MOI 5:1, 4h)"]; Wash [label="Wash & Treat with Amikacin\n(Kill extracellular bacteria)"]; Time_Zero [label="Time Zero:\nLyse Cells & Plate for CFU"]; Incubate [label="Incubate Infected Macrophages\n(37°C, 5% CO₂)"]; Time_Points [label="Time Points (24h, 48h, 72h...)\nLyse Cells & Plate for CFU"]; CFU_Count [label="Incubate Plates (3-4 weeks)\n& Count Colonies (CFU)"]; Analysis [label="Compare CFU Growth Curves\n(WT vs. Mutant)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Infect; Prep_Bacteria -> Infect; Infect -> Wash; Wash -> Time_Zero; Wash -> Incubate; Incubate -> Time_Points; Time_Zero -> CFU_Count; Time_Points -> CFU_Count; CFU_Count -> Analysis; } Caption: Workflow for assessing M. tuberculosis survival in macrophages.

Conclusion and Future Directions

Mycobactin is unequivocally a critical virulence factor for Mycobacterium tuberculosis. Its role in sequestering iron from the host environment is essential for the pathogen's ability to survive the iron-limited conditions within macrophages and establish a productive infection. The intricate biosynthesis pathway and the dedicated transport systems highlight the evolutionary pressure on M. tuberculosis to maintain this capability. The dependence of the bacterium on this system makes the enzymes of the mbt cluster, particularly MbtA and MbtI, prime targets for the development of novel anti-virulence agents.[9][13] Such drugs, by inhibiting mycobactin synthesis, would effectively starve the bacterium of iron, thereby preventing its growth without directly killing it, which could reduce the selective pressure for drug resistance. Future research will continue to unravel the precise molecular interactions of the mycobactin transport machinery and its regulation, paving the way for targeted therapeutic interventions against this persistent global pathogen.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Role of mycobactin in the growth and virulence of tubercle bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. The Mycobactin Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Isolation and structure of mycobactin T, a growth factor from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Analyses of MbtB, MbtE, and MbtF suggest revisions to the mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Analyses of MbtB, MbtE, and MbtF Suggest Revisions to the Mycobactin Biosynthesis Pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mycobacterial Esx-3 is required for mycobactin-mediated iron acquisition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mycobacterial Virulence Factors: Surface-Exposed Lipids and Secreted Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Genetic Regulation of Mycobactin Production in Mycobacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential micronutrient for virtually all living organisms, playing a critical role in various cellular processes, including respiration and DNA synthesis. For pathogenic mycobacteria, such as Mycobacterium tuberculosis, the causative agent of tuberculosis, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. Within the host, iron is tightly sequestered by high-affinity iron-binding proteins, creating an iron-limited environment for invading pathogens. To overcome this challenge, mycobacteria have evolved a sophisticated iron acquisition system centered on the production of siderophores, small, high-affinity iron-chelating molecules. The primary siderophores in mycobacteria are the mycobactins, which are lipid-soluble molecules associated with the cell envelope, and their more hydrophilic, secreted counterparts, the carboxymycobactins.

The biosynthesis of mycobactin is a complex process involving a series of enzymatic reactions encoded by the mbt gene clusters. The production of these vital siderophores is tightly regulated at the genetic level, primarily in response to intracellular iron concentrations. Understanding the intricacies of this regulatory network is of paramount importance for the development of novel anti-tubercular therapeutics that target this essential virulence pathway. This guide provides a comprehensive overview of the genetic regulation of mycobactin production, detailing the key regulatory elements, signaling pathways, and the experimental methodologies used to elucidate these mechanisms.

Core Regulatory Machinery

The genetic regulation of mycobactin biosynthesis is orchestrated by a network of transcriptional regulators that sense and respond to iron availability. The central player in this network is the Iron-dependent Regulator (IdeR) .

The Role of IdeR: The Master Iron Regulator

IdeR is a dimeric protein that functions as a transcriptional repressor of mycobactin biosynthesis genes in the presence of iron.[1][2] It belongs to the Diphtheria toxin repressor (DtxR) family of metal-dependent regulators.[2] In iron-replete conditions, IdeR binds to ferrous iron (Fe²⁺), which induces a conformational change that allows it to bind with high affinity to a specific DNA sequence known as the "iron box" located in the promoter regions of its target genes.[2][3] Binding of the IdeR-Fe²⁺ complex to the iron box physically obstructs the binding of RNA polymerase, thereby repressing transcription of the downstream genes, including the mbt gene clusters.[3] Conversely, under iron-limiting conditions, IdeR does not bind iron and is unable to bind to the iron box, leading to the derepression of the mbt genes and subsequent mycobactin production.[3] Studies have shown that an ideR deletion mutant fails to repress mycobactin synthesis even in high-iron conditions.[2] In fact, a conditional ideR mutant of M. tuberculosis was found to produce approximately 100 times more mycobactin upon ideR repression.[4]

The Mycobactin Biosynthesis (mbt) Gene Clusters

The genes responsible for mycobactin biosynthesis are organized into two main clusters, mbt-1 and mbt-2.[1]

-

The mbt-1 Cluster (mbtA-J): This cluster encodes the core machinery for the synthesis of the mycobactin backbone.[1] It includes genes for the activation of salicylic (B10762653) acid (mbtA), non-ribosomal peptide synthetases (NRPSs) (mbtB, mbtE, mbtF), polyketide synthases (PKSs) (mbtC, mbtD), and other modifying enzymes.[5] The promoter regions of several operons within this cluster contain IdeR binding sites, placing them under the direct negative control of IdeR.

-

The mbt-2 Cluster (mbtK-N): This cluster is involved in the synthesis and attachment of the lipid side chain to the mycobactin core, which is responsible for its lipophilic nature.[1]

Other Regulatory Players

While IdeR is the primary repressor, other factors are involved in the nuanced regulation of mycobactin production.

-